molecular formula C5H4N3P B14269097 [1,2,4,3]Triazaphospholo[1,5-a]pyridine CAS No. 152957-38-5

[1,2,4,3]Triazaphospholo[1,5-a]pyridine

Cat. No.: B14269097
CAS No.: 152957-38-5
M. Wt: 137.08 g/mol
InChI Key: AIBCNPDLSHHRRD-UHFFFAOYSA-N
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Description

[1,2,4,3]Triazaphospholo[1,5-a]pyridine is a heterocyclic compound that contains nitrogen and phosphorus atoms within its ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4,3]triazaphospholo[1,5-a]pyridine typically involves the condensation of 1,2-diaminopyridinium iodides with tris(dimethylamino)phosphine. This reaction yields the desired triazaphospholo compound along with other by-products . Another method involves the treatment of 1,6-diamino-4-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile with various phosphorus reagents, such as phosphorus acid, phosphorus halides, and phosphorus sulfides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[1,2,4,3]Triazaphospholo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while substitution reactions can produce a variety of substituted triazaphospholo compounds .

Mechanism of Action

The mechanism by which [1,2,4,3]triazaphospholo[1,5-a]pyridine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and other molecules, thereby influencing their reactivity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4,3]Triazaphospholo[1,5-a]pyridine is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

152957-38-5

Molecular Formula

C5H4N3P

Molecular Weight

137.08 g/mol

IUPAC Name

[1,2,4,3]triazaphospholo[1,5-a]pyridine

InChI

InChI=1S/C5H4N3P/c1-2-4-8-5(3-1)6-9-7-8/h1-4H

InChI Key

AIBCNPDLSHHRRD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NP=NN2C=C1

Origin of Product

United States

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